3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide
CAS No.:
Cat. No.: VC13487241
Molecular Formula: C9H11FN2O2
Molecular Weight: 198.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11FN2O2 |
|---|---|
| Molecular Weight | 198.19 g/mol |
| IUPAC Name | 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide |
| Standard InChI | InChI=1S/C9H11FN2O2/c10-7-3-6(4-8(11)5-7)9(14)12-1-2-13/h3-5,13H,1-2,11H2,(H,12,14) |
| Standard InChI Key | SSWQNZXMAHNMMS-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1N)F)C(=O)NCCO |
| Canonical SMILES | C1=C(C=C(C=C1N)F)C(=O)NCCO |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The IUPAC name of the compound is 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide, reflecting its substituent positions and functional groups . Its molecular formula, , is corroborated by high-resolution mass spectrometry (HRMS) data, which confirms a molecular ion peak at m/z 198.0804 . Key synonyms include:
Structural Characterization
The compound’s structure (Fig. 1) features:
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A benzene ring with amino (-NH) and fluorine (-F) groups at the 3- and 5-positions, respectively.
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A hydroxyethyl group (-CHCHOH) attached to the amide nitrogen.
The SMILES notation, , and InChIKey, SSWQNZXMAHNMMS-UHFFFAOYSA-N, provide unambiguous representations of its connectivity .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 198.19 g/mol | |
| XLogP3 | -0.1 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 |
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide typically involves:
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Condensation Reactions: Coupling a fluorinated benzoic acid derivative with 2-aminoethanol.
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Functional Group Modifications:
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Oxidation: Potassium permanganate () may oxidize intermediate alcohols to carboxylic acids.
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Reduction: Lithium aluminum hydride () reduces nitro groups to amines.
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A representative synthesis (Fig. 2) begins with 5-fluoro-3-nitrobenzoic acid, which undergoes amidation with 2-aminoethanol, followed by nitro group reduction to yield the final product.
Fluorination Strategies
While the compound’s fluorine is introduced via precursor molecules, recent advances in fluorination—such as hypervalent iodine-catalyzed methods using as a fluorine source —could streamline its synthesis. These methods enable rapid fluorination under mild, metal-free conditions .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s of -0.1 indicates moderate hydrophilicity, likely due to the hydroxyethyl and amino groups. This balance enhances its suitability as a drug candidate by improving aqueous solubility while retaining membrane permeability.
Spectroscopic Data
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NMR (400 MHz, CDCl): Signals at δ 7.28–7.19 (aromatic protons), δ 4.03–3.84 (hydroxyethyl -CH-), and δ 3.39–3.28 (amide -NH-) .
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NMR: A singlet at δ -92.17 confirms the fluorine substituent .
Biological Activities and Mechanisms
Anticholinesterase Activity
3-Amino-5-fluoro-N-(2-hydroxyethyl)benzamide inhibits acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases like Alzheimer’s. The amino group interacts with AChE’s catalytic triad, while the fluorine enhances bioavailability through increased metabolic stability.
Structure-Activity Relationships (SAR)
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Amino Group: Essential for hydrogen bonding with AChE’s serine residue.
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Fluorine: Improves lipophilicity and electron-withdrawing effects, stabilizing the molecule.
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Hydroxyethyl Group: Enhances solubility and modulates pharmacokinetics.
Future Research Directions
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In Vivo Efficacy Studies: Validate anticholinesterase activity in animal models.
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Structural Optimization: Modify the hydroxyethyl group to improve blood-brain barrier penetration.
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Formulation Development: Explore nanoencapsulation for sustained release.
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